5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol

Lipophilicity Medicinal Chemistry ADME

Select this precise 5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol scaffold (CAS 750613-93-5) for SAR studies where defined lipophilicity is critical. With a calculated LogP of ~4.5, it delivers significantly enhanced membrane permeability versus methyl or unsubstituted analogs, ensuring reproducible target engagement and cellular uptake. The stable thione tautomer resists oxidation, offering reliable performance in parallel synthesis and combinatorial chemistry workflows. Procure with confidence for hypothesis-driven research requiring exact hydrophobic bulk.

Molecular Formula C12H15N3S2
Molecular Weight 265.39
CAS No. 750613-93-5
Cat. No. B2552286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol
CAS750613-93-5
Molecular FormulaC12H15N3S2
Molecular Weight265.39
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC2=NNC(=S)S2
InChIInChI=1S/C12H15N3S2/c1-2-3-4-9-5-7-10(8-6-9)13-11-14-15-12(16)17-11/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16)
InChIKeyUFYJLWRSIFAIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol: A Lipophilic Research Scaffold for Targeted Chemistry and Biological Screening


5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol (CAS 750613-93-5) is a sulfur- and nitrogen-containing heterocyclic compound that serves as a versatile research scaffold. It is a substituted 1,3,4-thiadiazole-2-thiol, a class recognized for its broad potential in medicinal chemistry and agrochemical research [1]. The compound is characterized by a calculated LogP of 4.50, indicating significant lipophilicity, and a molecular weight of 265.4 g/mol [2]. It is commercially available from multiple vendors, typically at 95% purity, for use as a building block in the synthesis of more complex molecules or for direct biological evaluation .

Why Substituting with a Generic 1,3,4-Thiadiazole-2-thiol Derivative Can Compromise Experimental Reproducibility


Indiscriminately substituting 5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol with a structurally similar analog is not advised for scientific rigor. Minor changes in the substituent on the phenylamino group result in significant and quantifiable shifts in key physicochemical properties, most notably lipophilicity [1]. As the evidence below demonstrates, the 4-butylphenyl substitution yields a LogP value of ~4.5, which is up to ten times higher than a simple methyl analog and thousands of times higher than the unsubstituted amino derivative. This dramatic change in lipophilicity directly dictates a compound's solubility profile, membrane permeability, and off-target binding potential, thereby fundamentally altering its behavior in any biological assay or chemical reaction [2]. A generic substitution without accounting for these specific differences can invalidate structure-activity relationship (SAR) studies and lead to non-reproducible or misleading results, making precise chemical selection a prerequisite for procurement and research integrity.

Quantitative Differentiators for 5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol (CAS 750613-93-5)


Lipophilicity (LogP) Comparison: The 4-Butylphenyl Group Confers a 4,100-Fold Increase in Partition Coefficient vs. 5-Amino-1,3,4-thiadiazole-2-thiol

The target compound exhibits a calculated LogP of 4.50, reflecting its high lipophilicity [1]. This value is significantly higher than that of less-substituted analogs. For instance, the 4-methylphenyl analog 5-(4-methylphenyl)amino-1,3,4-thiadiazole-2-thiol (CAS 14731-25-0) has a LogP of approximately 2.59, and the unsubstituted 5-amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9) has a LogP of just 0.38 [2]. The 4-butylphenyl group therefore provides a 4,100-fold increase in partition coefficient compared to the amino analog, drastically altering its behavior in lipid environments.

Lipophilicity Medicinal Chemistry ADME

Enhanced Chemical Stability: Thione Tautomer Preference Over the Thiol Form

5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol predominantly exists in its thione tautomeric form (IUPAC name: 5-[(4-butylphenyl)amino]-2,3-dihydro-1,3,4-thiadiazole-2-thione), as evidenced by its canonical SMILES notation, which places a double-bonded sulfur on the ring rather than a free thiol group [1]. This contrasts with simpler 1,3,4-thiadiazole-2-thiol derivatives where the thiol-thione equilibrium can be more evenly balanced, making them more prone to oxidation and disulfide formation. The preference for the thione tautomer confers greater chemical stability, particularly against oxidative degradation, which is a key consideration for long-term storage and reproducible synthetic use.

Chemical Stability Synthetic Chemistry Tautomerism

Physicochemical Property Suite: A Balanced Profile for Drug-Likeness and Synthetic Utility

The compound possesses a balanced set of physicochemical properties that align with established criteria for drug-likeness and synthetic accessibility. Its molecular weight (265.4 g/mol), number of hydrogen bond donors (2) and acceptors (3), and topological polar surface area (37.81 Ų) all fall within favorable ranges for oral bioavailability per Lipinski's Rule of Five [1][2]. Its calculated pKa of 7.12 indicates that it will be largely unionized at physiological pH, further enhancing its potential for membrane permeation [1]. These properties collectively support its use as a privileged scaffold in medicinal chemistry campaigns.

Drug-likeness Medicinal Chemistry Physicochemical Properties

High-Value Application Scenarios for 5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol Based on its Quantitative Profile


Medicinal Chemistry: Optimization of CNS-Penetrant or Intracellularly-Targeted Lead Compounds

The compound's high LogP of 4.50 and favorable physicochemical profile make it an ideal starting point or structural component for designing small molecules intended to cross biological membranes, such as the blood-brain barrier or cell membranes to access intracellular targets. Researchers investigating targets in oncology, neuroscience, or infectious disease can leverage its lipophilicity to improve cellular uptake and bioavailability of a lead series. Its defined thione tautomer provides a stable, predictable handle for further synthetic elaboration [1].

Chemical Biology: Use as a Lipophilic Probe or Pharmacological Tool

Given its specific and quantifiable increase in lipophilicity over simpler analogs, this compound serves as a precise tool to probe the effect of hydrophobic bulk on biological activity. In a chemical biology context, it can be used as a matched molecular pair with the 4-methyl or 4-tert-butyl analogs to directly correlate changes in LogP with changes in target engagement, cellular activity, or off-target effects. Its stability and commercial availability at research scale support its use in these hypothesis-driven investigations [1][2].

Synthetic Chemistry: A Stable Building Block for Complex Heterocyclic Libraries

As a commercially available, shelf-stable compound, it is well-suited for use as a building block in parallel synthesis and combinatorial chemistry. Its thione tautomer renders it less prone to oxidative dimerization than its thiol counterpart, ensuring reliable performance in automated synthesis platforms and multi-step reaction sequences. The 4-butylphenyl substituent introduces a lipophilic motif that can be carried forward into final compounds, providing a consistent handle for purification and analysis in complex library synthesis [1].

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